molecular formula C13H20N6O4S B1172045 Basic Red  22 CAS No. 12221-52-2

Basic Red 22

Cat. No.: B1172045
CAS No.: 12221-52-2
M. Wt: 356.40 g/mol
InChI Key: ZRVPOURSNDQODC-UHFFFAOYSA-M
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Description

Basic Red 22, also known as C.I. 11055, is a synthetic dye commonly used in various industries. It is a cationic dye, meaning it carries a positive charge, which makes it particularly effective for dyeing materials like acrylic fibers. The compound is known for its vibrant red color and good colorfastness, making it a popular choice in the textile, paper, and plastic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The process involves diazotization of the former, coupling with the latter, followed by decarboxylation and methylation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of Basic Red 22 involves large-scale chemical reactions under controlled conditions. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Basic Red 22 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinonoid structures, while reduction typically produces amine derivatives .

Scientific Research Applications

Basic Red 22 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Basic Red 22 exerts its effects involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .

Molecular Targets and Pathways: In biological systems, Basic Red 22 targets cellular structures such as the cell membrane and cytoplasm. The dye’s positive charge facilitates its interaction with negatively charged cellular components, leading to effective staining .

Comparison with Similar Compounds

Basic Red 22 stands out due to its specific synthesis route, vibrant color, and wide range of applications in various fields.

Properties

CAS No.

12221-52-2

Molecular Formula

C13H20N6O4S

Molecular Weight

356.40 g/mol

IUPAC Name

4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate

InChI

InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

ZRVPOURSNDQODC-UHFFFAOYSA-M

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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